molecular formula C15H19Cl2N3O2 B5439051 N~3~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

N~3~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

Cat. No.: B5439051
M. Wt: 344.2 g/mol
InChI Key: OLNXRVDNMHFLPD-UHFFFAOYSA-N
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Description

N~3~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a piperidine ring substituted with dichlorophenyl and dimethyl groups, making it a unique and versatile molecule.

Properties

IUPAC Name

3-N-(3,4-dichlorophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2/c1-19(2)15(22)20-7-3-4-10(9-20)14(21)18-11-5-6-12(16)13(17)8-11/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNXRVDNMHFLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~3~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include hydrogen gas (H~2~) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

N~3~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to its specific substitution pattern and its versatile applications in various fields. Unlike similar compounds, it has a piperidine ring, which imparts distinct chemical and biological properties.

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